GSK215

PROTAC FAK Degradation DC50

FAK inhibitors often fail to block kinase-independent scaffolding roles that drive tumor progression. GSK215 is a VHL-recruiting PROTAC that eliminates both catalytic and scaffolding functions of FAK through a uniquely cooperative ternary complex geometry. A single 8 mg/kg dose suppresses FAK for ≈96 h in mice, enabling less frequent dosing in chronic xenograft studies. At 10 nM, it maintains high FAK selectivity, making it an ideal tool for chemoproteomic mapping without off-target degradation.

Molecular Formula C50H59F3N10O6S
Molecular Weight 985.1 g/mol
Cat. No. B10830308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK215
Molecular FormulaC50H59F3N10O6S
Molecular Weight985.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O
InChIInChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1
InChIKeyZGSWGXNEXAXEGV-XFCHVEHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 215 FAK PROTAC Degrader Overview


GSK 215 is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule designed to induce the ubiquitin-proteasome-mediated degradation of Focal Adhesion Kinase (FAK) [1]. It incorporates a known FAK inhibitor (PND-1186/VS-4718) as the target-binding warhead, connected via a flexible linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. This compound serves as a chemical tool to investigate the biological consequences of catalytic and scaffold protein ablation, a strategy proposed to offer therapeutic differentiation over traditional kinase inhibition in oncology [1].

Why GSK 215 Substitution Fails


The functional outcome of targeting FAK is highly dependent on the mechanism of action. Small-molecule inhibitors like VS-4718 only block kinase catalytic activity, often failing to ablate the kinase-independent scaffolding functions of FAK that drive tumor progression and metastasis [1]. While FAK-targeting PROTACs as a class address this limitation, their efficacy is dictated by the precise geometry of the induced ternary complex (FAK:PROTAC:E3 Ligase). GSK 215 exhibits a unique, highly cooperative binding mode that drives efficient ubiquitination and degradation, a property not shared by other PROTACs with different linker lengths or warhead geometries [1]. Substituting GSK 215 with its parent inhibitor (VS-4718) or a structurally distinct FAK degrader will result in fundamentally different cellular pharmacodynamics, particularly regarding the depth and duration of FAK ablation .

GSK 215 Procurement Evidence


FAK Degradation Potency (DC50)

GSK 215 induces potent degradation of FAK in A549 cells. Its half-maximal degradation concentration (DC50) of 1.3 nM represents a key quantitative metric for potency . This value distinguishes it from the parent FAK inhibitor, VS-4718, which has an inhibitory IC50 of 1.5 nM . While the potency values appear similar, the mechanism is distinct: GSK 215 eliminates the protein, whereas VS-4718 merely inhibits its kinase activity.

PROTAC FAK Degradation DC50 Oncology Cellular Pharmacology

Maximal FAK Degradation (Dmax)

The extent of target protein elimination is a critical performance metric for PROTACs. GSK 215 demonstrates near-complete removal of FAK, achieving a maximal degradation (Dmax) of >90% to 99% . This high Dmax indicates a robust catalytic mechanism of degradation and is superior to many earlier-generation PROTACs that may exhibit lower degradation ceilings.

PROTAC FAK Degradation Dmax Efficacy Oncology

In Vivo FAK Ablation Duration

GSK 215 exhibits a pronounced disconnect between its pharmacokinetic (PK) profile and pharmacodynamic (PD) effect. In mice, a single dose induces rapid FAK degradation that is sustained for approximately 96 hours [1]. This prolonged effect, far outlasting the compound's plasma exposure, is a hallmark of event-driven pharmacology and is not observed with reversible FAK inhibitors .

PROTAC FAK Degradation In Vivo Pharmacology PK/PD Duration of Action

GSK 215 Application Scenarios


FAK Scaffolding in Migration and Invasion

In wound scratch and transwell invasion assays using A549 or MCF-7 cells, GSK 215 (100 nM, 48h) effectively suppresses cell motility by eliminating both the kinase activity and the structural scaffolding role of FAK [1]. This is a distinct application where catalytic inhibitors like VS-4718 often show only partial efficacy, making GSK 215 the preferred tool for studies focused on FAK's kinase-independent functions.

In Vivo FAK Target Validation

Due to its prolonged pharmacodynamic effect (≈96 hours of FAK suppression after a single 8 mg/kg dose in mice), GSK 215 is ideally suited for chronic dosing regimens in tumor xenograft or syngeneic models [1]. This extended activity allows researchers to maintain a state of FAK deficiency without the need for frequent, high-dose compound administration, reducing animal handling stress and compound consumption.

Kinome-Wide FAK Selectivity Profiling

KinoBead profiling demonstrates that at 10 nM, GSK 215 maintains high selectivity for the FAK kinase domain . This selectivity profile supports its use in chemoproteomic experiments aimed at mapping the FAK interactome or identifying downstream signaling nodes without the confounding off-target degradation observed with less selective PROTAC molecules.

Technical Documentation Hub

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